Kynurenine

Aryl Hydrocarbon Receptor Immunometabolism T-cell Polarization

Kynurenine (CAS 343-65-7) is the only tryptophan pathway metabolite combining saturable BBB transport with selective AhR agonism (EC50 = 12.3 μM)—unlike BBB-impermeable kynurenic acid or AhR-inactive tryptophan. Requiring ≥98% purity for reliable KYN/TRP ratio biomarker calibration and Treg polarization assays, this standard outclasses 3-hydroxykynurenine (neurotoxic confounder) and quinolinic acid (NMDA-biased). Stable Lys adduct >200 h at 37°C ensures consistency in long-duration cell culture. Procure with confidence for CNS immunometabolism, neuroinflammation, and IDO/TDO activity research.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 343-65-7
Cat. No. B1673888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenine
CAS343-65-7
SynonymsKynurenine
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
InChIInChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)
InChIKeyYGPSJZOEDVAXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kynurenine CAS 343-65-7: Procurement-Critical Physicochemical and Analytical Characterization


Kynurenine (CAS 343-65-7) is an aromatic non-proteinogenic amino acid that serves as the central intermediate of the tryptophan catabolic pathway (kynurenine pathway) [1]. It has the molecular formula C10H12N2O3, a molecular weight of 208.21 g/mol, and exists as both DL-racemic and L-enantiomeric forms [2]. Key procurement-relevant physicochemical properties include a melting point of approximately 235°C with decomposition, water solubility of 1.67 g/L (ALOGPS), a logP value of -1.9, and a topological polar surface area of 106.41 Ų [3]. Analytical characterization is routinely performed via HPLC with UV detection at 250 nm (LOD: 20 ppb), and purity specifications from reputable vendors exceed 98% by HPLC . The compound is zwitterionic at physiological pH, soluble in polar solvents including DMSO (10 mM), and requires storage at -20°C for long-term stability .

Why Generic Substitution of Kynurenine (CAS 343-65-7) Fails in Scientific Workflows


Kynurenine occupies a uniquely precarious position in the tryptophan metabolic cascade, making generic substitution with downstream neuroactive metabolites or upstream precursors scientifically invalid. Unlike its precursor tryptophan, which lacks direct AhR agonism, or its downstream product kynurenic acid, which possesses negligible blood-brain barrier permeability (BBB permeability index: KYNA << KYN), kynurenine exhibits saturable, carrier-mediated BBB transport that enables direct CNS access without prior peripheral conversion [1]. Furthermore, kynurenine demonstrates a distinct AhR binding profile (Kd = ~4 μM) and CYP1A1 induction potency (EC50 = 12.3 μM) that differs quantitatively from both its precursor tryptophan (no direct AhR docking) and its metabolite kynurenic acid (AhR EC50 = 1.4 μM; GPR35 EC50 = 39 μM) [2]. Substitution with 3-hydroxykynurenine introduces confounding neurotoxic activity and altered thermal stability, while replacement with quinolinic acid eliminates AhR-mediated immunomodulatory signaling entirely in favor of exclusive NMDA receptor agonism [3]. These functional divergences underscore why procurement of the specific metabolite kynurenine—rather than a pathway analog—is required for experiments interrogating AhR-dependent T-cell polarization, BBB transport mechanisms, or kynurenine/tryptophan ratio biomarker studies.

Kynurenine CAS 343-65-7: Quantitative Differentiation Evidence Versus Key Analogs


AhR Binding Affinity and Functional Activation: Kynurenine vs. Kynurenic Acid

Kynurenine demonstrates moderate AhR binding affinity (Kd = ~4 μM) and functional CYP1A1 induction (EC50 = 12.3 μM in H-4-II-E rat hepatoma cells) . In contrast, its downstream metabolite kynurenic acid exhibits more potent AhR agonism (EC50 = 1.4 μM) but also activates GPR35 (EC50 = 39 μM), introducing an additional signaling dimension not present with kynurenine . Kynurenine thus serves as a cleaner, pathway-specific probe for AhR-mediated immunomodulation without concurrent GPR35 activation.

Aryl Hydrocarbon Receptor Immunometabolism T-cell Polarization

Blood-Brain Barrier Permeability: Kynurenine vs. Kynurenic Acid

Kynurenine undergoes saturable, carrier-mediated transport across the blood-brain barrier (BBB), with approximately 60% of brain KYN pools derived from peripheral uptake [1]. In stark contrast, kynurenic acid (KYNA) exhibits negligible BBB penetration under physiological conditions, effectively excluding it from central nervous system applications following systemic administration [2]. The in vivo brain-to-plasma ratio for KYN significantly exceeds that of KYNA, establishing KYN as the only practical peripheral probe for studying central kynurenine pathway dynamics.

Blood-Brain Barrier Transport CNS Drug Delivery Neuroinflammation

Thermal Stability and Deamination Kinetics: Kynurenine vs. 3-Hydroxykynurenine

Under physiological conditions (37°C, pH 7.4), kynurenine (KN) undergoes slow spontaneous deamination, with reaction kinetics showing weak pH dependence below pH ~8 [1]. In direct comparative kinetic studies, 3-hydroxykynurenine (3OHKN) deaminates at a significantly faster rate than KN . Furthermore, the Lys adduct of kynurenine remains relatively stable for >200 hours at 37°C, whereas other kynurenine-derived adducts exhibit significant degradation under identical conditions .

Chemical Stability Bioconjugation Analytical Method Development

Kynurenine/Tryptophan Ratio as a Diagnostic Biomarker: Distinct from Downstream Metabolites

In clinical cohorts, the serum kynurenine/tryptophan (KYN/TRP) ratio serves as a validated surrogate marker of indoleamine 2,3-dioxygenase (IDO) activity and systemic inflammation [1]. This ratio demonstrates superior diagnostic utility compared to absolute concentrations of either metabolite alone. In major depressive disorder, the neuroprotective/neurotoxic balance is better captured by the kynurenic acid/quinolinic acid (KYNA/QA) ratio, but the upstream KYN/TRP ratio provides complementary information on the overall pathway flux .

Diagnostic Biomarkers Immunometabolism Major Depressive Disorder

Procurement-Focused Application Scenarios for Kynurenine (CAS 343-65-7)


AhR-Mediated T-cell Polarization and Immunometabolism Studies

Kynurenine is the preferred ligand for studying AhR-dependent naive T-cell polarization to the anti-inflammatory Treg phenotype. Unlike kynurenic acid, which co-activates GPR35, kynurenine provides AhR-selective signaling at physiologically relevant concentrations (EC50 = 12.3 μM) . This specificity is critical for dissecting the immunomodulatory role of the kynurenine pathway in cancer immune evasion and autoimmune disease models.

Blood-Brain Barrier Transport Mechanism and CNS Kynurenine Pathway Flux Studies

Due to its saturable, carrier-mediated BBB transport (unlike the BBB-impermeable kynurenic acid), kynurenine is the only viable probe for manipulating central nervous system kynurenine pathway activity following systemic administration . This application scenario is essential for preclinical studies investigating the role of peripheral inflammation in CNS disorders, including depression, schizophrenia, and neurodegenerative diseases.

Clinical Biomarker Quantification: Kynurenine/Tryptophan Ratio Measurement

Quantification of the KYN/TRP ratio in serum or plasma requires highly pure kynurenine analytical standards for LC-MS/MS calibration. This ratio is a clinically validated biomarker of IDO/TDO activity and systemic inflammation, with diagnostic relevance in major depressive disorder, cancer, and autoimmune conditions . Procurement of certified reference-grade kynurenine ensures accurate and reproducible biomarker measurements.

Long-Term Cell Culture and Bioconjugation Experiments Requiring Stable Kynurenine Adducts

Kynurenine exhibits superior thermal stability and slower deamination kinetics compared to 3-hydroxykynurenine under physiological conditions (37°C, pH 7.4) . Its Lys adduct remains stable for >200 hours at 37°C [1]. These properties make kynurenine the preferred choice for long-duration cell culture experiments and for generating stable protein-kynurenine conjugates in biochemical and structural studies.

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